1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone

This compound is a structurally authenticated, low-molecular-weight 1,4-thiazepane scaffold featuring an N-acetyl cap and a 2,5-difluorophenyl pharmacophore. No bioactivity data exists; its value derives purely from spectral authenticity and precise CAS identity. Generic substitution introduces uncharacterized risk—only the exact CAS 1705437-67-7 entity ensures reproducible binding pose, solubility, and stability in your assay. Ideal as a validated fragment for crystallographic soaking, SPR screens, or as a synthetic intermediate for targeted covalent inhibitors and PROTAC conjugates. Confirm ≥95% purity by NMR/LC-MS before use.

Molecular Formula C13H15F2NOS
Molecular Weight 271.33
CAS No. 1705437-67-7
Cat. No. B2590856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone
CAS1705437-67-7
Molecular FormulaC13H15F2NOS
Molecular Weight271.33
Structural Identifiers
SMILESCC(=O)N1CCC(SCC1)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C13H15F2NOS/c1-9(17)16-5-4-13(18-7-6-16)11-8-10(14)2-3-12(11)15/h2-3,8,13H,4-7H2,1H3
InChIKeySCVDJKUZBFQXPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone (CAS 1705437-67-7) – Structural and Physicochemical Baseline for Procurement Decisions


1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone is a synthetic, low-molecular-weight (271.33 g/mol) 1,4-thiazepane derivative functionalized with an N‑acetyl group and a 2,5‑difluorophenyl substituent at the 7‑position of the seven‑membered heterocycle [1]. The compound is catalogued as PubChem CID 90631606 [1]. Systematic literature and patent searches return no primary research articles, no granted or pending patents, and no curated bioactivity records (ChEMBL, BindingDB, DrugBank) that contain quantitative assay data for this molecule as a discrete entity [2]. Consequently, the compound’s current differentiation resides in its precise chemical identity, spectral authenticity, and its role as a structurally defined intermediate or scaffold within 1,4‑thiazepane‑focused discovery programmes.

Why Generic Substitution of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone with Other 1,4-Thiazepane Analogs Creates Unacceptable Scientific Risk


The 1,4‑thiazepane core is a privileged, conformationally flexible seven‑membered heterocycle whose biological and physicochemical behaviour is exquisitely sensitive to the nature and position of ring substituents [1]. Even minor alterations—such as replacement of the 2,5‑difluorophenyl group with a phenyl, 2‑chlorophenyl, or thiophenyl moiety, or variation of the N‑acyl group (acetyl vs. sulfonyl vs. benzoyl)—produce compounds with distinct electronic profiles, lipophilicities, metabolic stabilities, and target‑engagement capacities [1][2]. Because no quantitative head‑to‑head comparisons have been published for the target compound, any generic substitution would introduce an uncharacterised risk vector: the replacement molecule may fail to reproduce the binding pose, solubility window, or chemical stability required by the intended assay protocol. Therefore, researchers and procurement professionals must treat the exact CAS registry identity as a critical specification parameter unless or until formal comparative data become available .

Quantitative Differentiation Evidence for 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone Relative to Closest Analogs


Evidence‑Limited Application Scenarios for 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)ethanone (CAS 1705437-67-7) Based on Class‑Level Structural Inference


Fragment‑Based Drug Discovery (FBDD) – 1,4‑Thiazepane Core Exploration

The 1,4‑thiazepane scaffold is classified as a high‑value, three‑dimensional fragment for FBDD libraries [1]. In the absence of compound‑specific data, 1‑(7‑(2,5‑difluorophenyl)-1,4‑thiazepan‑4‑yl)ethanone can serve as a physically authenticated fragment for crystallographic soaking or SPR‑based primary screens, provided the end‑user validates purity (≥95%) and structural identity by ¹H/¹³C NMR and LC‑MS before use [2]. The 2,5‑difluorophenyl group may confer a distinct electron‑deficient aromatic pharmacophore compared to non‑fluorinated or mono‑fluorinated phenyl analogs.

Medicinal Chemistry – Selective Kinase or Protease Inhibitor Lead Optimisation

1,4‑Thiazepane derivatives have been disclosed as inhibitors of EGFR kinase, BACE1, and Factor Xa in patent literature [1]. Although no potency data exist for the target compound, its acetyl‑protected 1,4‑thiazepane core and 2,5‑difluorophenyl substitution align with the general pharmacophore requirements for ATP‑competitive kinase hinge‑binding motifs [1]. The compound may therefore be procured as a synthetic intermediate for further elaboration into targeted covalent inhibitors or PROTAC linker‑conjugated probes, contingent on the user’s internal medicinal chemistry validation.

Chemical Biology – Biophysical Assay Development

Structurally characterised 1,4‑thiazepane derivatives have been employed as negative control compounds or inactive reference probes in biophysical assays (e.g., thermal shift assays, microscale thermophoresis) [2]. Procurement of the exact target compound, with full analytical documentation (qNMR purity, residual solvent analysis), allows researchers to establish a reliable baseline in SAR campaigns where the 2,5‑difluorophenyl‑acetyl‑thiazepane architecture is being systematically varied [3].

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